molecular formula C24H25N3O B379405 2-METHYL-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE

2-METHYL-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE

Cat. No.: B379405
M. Wt: 371.5g/mol
InChI Key: GUPVQVHFBPHCET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHYL-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with various substituents, making it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE typically involves multiple stepsThe reactions often require specific conditions such as the use of solvents like dichloromethane and bases like lutidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.

Scientific Research Applications

2-METHYL-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHYL-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Uniqueness

What sets 2-METHYL-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE apart is its unique combination of substituents, which can confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H25N3O

Molecular Weight

371.5g/mol

IUPAC Name

2-methyl-N-[[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]aniline

InChI

InChI=1S/C24H25N3O/c1-18-9-3-5-11-20(18)25-17-24-26-21-12-6-7-13-22(21)27(24)15-16-28-23-14-8-4-10-19(23)2/h3-14,25H,15-17H2,1-2H3

InChI Key

GUPVQVHFBPHCET-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4C

Canonical SMILES

CC1=CC=CC=C1NCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4C

Origin of Product

United States

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